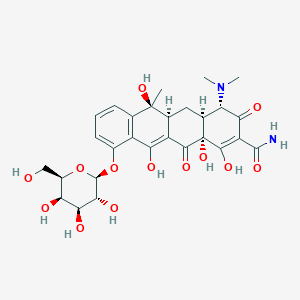

Tetracycline 10-O-B-D-galactopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O13/c1-27(40)9-5-4-6-12(42-26-22(36)21(35)18(32)13(8-31)43-26)14(9)19(33)15-10(27)7-11-17(30(2)3)20(34)16(25(29)39)24(38)28(11,41)23(15)37/h4-6,10-11,13,17-18,21-22,26,31-33,35-36,38,40-41H,7-8H2,1-3H3,(H2,29,39)/t10-,11-,13+,17-,18-,21-,22+,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIGPCCKIYYEBO-UCUSNPRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4OC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716366 | |

| Record name | (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319426-63-6 | |

| Record name | (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetracycline 10-O-β-D-galactopyranoside: Structure, Synthesis, and Biological Significance

This guide provides a comprehensive technical overview of Tetracycline 10-O-β-D-galactopyranoside, a synthetic derivative of the broad-spectrum antibiotic, tetracycline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical architecture, potential synthetic routes, and its role as a pro-drug, offering field-proven insights into its study and application.

Introduction: The Rationale for Tetracycline Glycosylation

Tetracycline and its analogues have been mainstays in antibacterial therapy for decades, valued for their broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][2] Their mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[2] However, the rise of antibiotic resistance has necessitated the development of new strategies to enhance the efficacy and overcome resistance mechanisms.

One such strategy is the synthesis of pro-drugs, which are inactive compounds that are converted into their active form in vivo. Tetracycline 10-O-β-D-galactopyranoside is a prime example of this approach. By attaching a galactose moiety to the tetracycline core, this synthetic derivative is designed to be hydrolyzed, either chemically or enzymatically, to release the active tetracycline antibiotic.[3] This targeted release can potentially improve the therapeutic index and overcome certain resistance mechanisms.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any drug candidate is a thorough characterization of its chemical structure and properties.

Chemical Identity

The chemical structure of Tetracycline 10-O-β-D-galactopyranoside is characterized by the attachment of a β-D-galactopyranosyl group to the hydroxyl group at the C-10 position of the tetracycline scaffold.

| Identifier | Value |

| IUPAC Name | (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-2-carboxamide[3] |

| CAS Number | 319426-63-6[3] |

| Molecular Formula | C₂₈H₃₄N₂O₁₃[3] |

| Molecular Weight | 606.58 g/mol [3] |

| Canonical SMILES | CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4OC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O[3] |

| InChI Key | NQIGPCCKIYYEBO-UCUSNPRGSA-N[3] |

Physicochemical Properties

While specific experimental data for Tetracycline 10-O-β-D-galactopyranoside is not extensively available in the public domain, we can infer its properties based on the parent molecule and the addition of the highly polar galactose unit.

| Property | Tetracycline (Parent) | Tetracycline 10-O-β-D-galactopyranoside (Predicted) | Rationale for Prediction |

| logP | -1.37[2] | More negative | The addition of the hydrophilic sugar moiety will significantly increase water solubility and decrease the octanol-water partition coefficient. |

| Water Solubility | Sparingly soluble | Soluble[3] | The numerous hydroxyl groups of the galactose unit will enhance hydrogen bonding with water, thereby increasing solubility. |

| pKa | 3.3, 7.7, 9.7[2] | Similar to parent | The primary acidic and basic centers of the tetracycline core remain unchanged. The glycosidic bond is generally stable under physiological pH. |

| Melting Point | 170-175 °C (decomposes)[2] | Likely higher | The increased molecular weight and potential for additional hydrogen bonding may lead to a higher melting point. |

| Appearance | Yellow crystalline powder[2] | Solid[3] | Expected to be a solid, likely with a yellowish hue similar to the parent compound. |

Synthesis and Characterization

The synthesis of Tetracycline 10-O-β-D-galactopyranoside can be approached through chemoenzymatic methods, which offer high regioselectivity and stereoselectivity, crucial for producing the desired β-anomer.

Proposed Chemoenzymatic Synthesis Workflow

A plausible and efficient route for the synthesis involves the use of a glycosyltransferase or a β-galactosidase in a transglycosylation reaction. This approach leverages the specificity of enzymes to form the glycosidic bond at the desired position.

Sources

The Serendipitous Discovery of a Four-Ringed Scaffold

An In-depth Technical Guide to the Discovery and History of Tetracycline Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the discovery and evolution of tetracycline analogs, tracing their path from natural products to rationally designed synthetic molecules. We will delve into the pivotal scientific discoveries, the chemical logic behind structural modifications, and the ongoing battle against bacterial resistance that continues to drive innovation in this critical class of antibiotics.

The story of tetracyclines begins in the fertile ground of post-war antibiotic research. In 1945, Benjamin Minge Duggar, a scientist at Lederle Laboratories, unearthed the first member of this class, chlortetracycline, from a soil sample containing the bacterium Streptomyces aureofaciens. This discovery was a product of systematic screening of soil microorganisms for antibacterial activity. A few years later, in 1950, a team at Pfizer, including A.C. Finlay, isolated oxytetracycline from Streptomyces rimosus. The elucidation of the core tetracyclic structure in 1952 by a collaborative team including the renowned chemist R.B. Woodward was a landmark achievement that paved the way for semi-synthetic modifications.

The initial breakthrough in analog development came in 1953 when Lloyd H. Conover at Pfizer successfully performed a catalytic hydrogenation of chlortetracycline to produce tetracycline, the parent compound of the class. This modification removed the chlorine atom at the C7 position, resulting in a more stable and better-tolerated drug.

Figure 1: The initial transition from natural tetracyclines to the first semi-synthetic analog.

The Second Generation: Enhancing Pharmacokinetics and Potency

The 1960s and 70s saw the advent of second-generation tetracyclines, which offered significant improvements in their pharmacokinetic profiles. These modifications led to better absorption, longer half-lives, and improved tissue penetration.

A pivotal development was the introduction of doxycycline in 1966. The removal of the C6 hydroxyl group increased its lipophilicity, leading to enhanced oral absorption and a longer duration of action.

Following this, minocycline , introduced in 1972, featured a dimethylamino group at the C7 position. This modification further increased its lipophilicity, allowing for excellent tissue penetration, including into the central nervous system, and also conferred activity against some tetracycline-resistant strains.

| Tetracycline Analog | Year of Introduction | Key Structural Modification | Primary Advantages |

| Chlortetracycline | 1945 | Natural Product | Broad-spectrum activity |

| Oxytetracycline | 1950 | Natural Product | Broad-spectrum activity |

| Tetracycline | 1953 | Removal of C7 chlorine | Improved stability and tolerability |

| Doxycycline | 1966 | Removal of C6 hydroxyl group | Enhanced oral absorption, longer half-life |

| Minocycline | 1972 | Addition of C7 dimethylamino group | Improved tissue penetration, activity against some resistant bacteria |

Table 1. Key characteristics of first and second-generation tetracyclines.

The Third Generation: Overcoming Resistance with the Glycylcyclines

The extensive use of tetracyclines led to the emergence of two major mechanisms of bacterial resistance: efflux pumps that actively remove the drug from the cell, and ribosomal protection proteins that prevent the drug from binding to its target.

To counter this, a new class of tetracyclines, the glycylcyclines, was developed. Tigecycline , approved in 2005, is the first and most prominent member of this class. It is a derivative of minocycline with a large N,N-dimethylglycylamido group attached to the C9 position of the tetracycline ring. This bulky side chain sterically hinders the interaction of the drug with efflux pumps, effectively evading this resistance mechanism. Furthermore, this modification enhances the binding of tigecycline to the ribosome, making it more difficult for ribosomal protection proteins to dislodge it.

Figure 2: Tigecycline's mechanism for overcoming common tetracycline resistance mechanisms.

The Modern Era: Continued Innovation

The success of tigecycline spurred further research, leading to the development of newer analogs. Eravacycline and omadacycline , both approved in 2018, represent the latest advancements in this class. These agents offer a broad spectrum of activity against multidrug-resistant pathogens, providing new options for treating serious infections.

Core Experimental Methodologies

The discovery and development of tetracycline analogs have been underpinned by key experimental workflows.

Protocol 1: Screening for Novel Antibiotic-Producing Organisms

-

Soil Sample Collection: Diverse soil samples are collected from various ecological niches.

-

Isolation of Microorganisms: Serial dilutions of the soil are plated on selective agar media to isolate individual microbial colonies, particularly from the Actinomycetes group.

-

Primary Screening (Cross-Streaking): Isolated colonies are streaked on an agar plate perpendicular to a streak of a test pathogen (e.g., Staphylococcus aureus). Inhibition of the pathogen's growth where the streaks are in proximity indicates antibiotic production.

-

Secondary Screening (Liquid Culture): Promising isolates are grown in liquid broth. The culture supernatant is then tested for antimicrobial activity using methods like the Kirby-Bauer disk diffusion assay or broth microdilution to determine the minimum inhibitory concentration (MIC).

Protocol 2: Semi-Synthetic Modification and Purification

-

Reaction Setup: The parent tetracycline molecule is dissolved in a suitable solvent, and the necessary reagents and catalysts for the desired chemical modification (e.g., hydrogenation, amination) are added.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

-

Purification: Once the reaction is complete, the desired analog is purified from the reaction mixture using techniques such as column chromatography or recrystallization.

-

Structural Verification: The chemical structure of the purified analog is confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Figure 3: A generalized workflow for the semi-synthetic development of tetracycline analogs.

References

-

Duggar, B. M. (1948). Aureomycin: a product of the continuing search for new antibiotics. Annals of the New York Academy of Sciences, 51(2), 177-181. [Link]

-

Finlay, A. C., Hobby, G. L., P'an, S. Y., Regna, P. P., Routien, J. B., Seeley, D. B., ... & Kane, J. H. (1950). Terramycin, a new antibiotic. Science, 111(2874), 85. [Link]

-

Stephens, C. R., Conover, L. H., Pasternack, R., Hochstein, F. A., Moreland, W. T., Regna, P. P., ... & Woodward, R. B. (1954). The Structure of Aureomycin. Journal of the American Chemical Society, 76(13), 3568–3575. [Link]

-

Conover, L. H. (1953). Tetracycline. Journal of the American Chemical Society, 75(17), 4622–4623. [Link]

-

English, A. R., McBride, T. J., & Riggio, R. (1966). Biological studies of 6-methylene-oxytetracycline (doxycycline), a new tetracycline antibiotic. Antimicrobial Agents and Chemotherapy, 5, 462-473. [Link]

-

Minuth, J. N., Holmes, T. M., & Musher, D. M. (1974). Activity of minocycline and other tetracyclines against tetracycline-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 6(4), 411–414. [Link]

-

Zhanel, G. G., Homenuik, K., Nichol, K., Noreddin, A., Vercaigne, L., Embil, J., ... & Hoban, D. J. (2004). The glycylcyclines: a comparative review with the tetracyclines. Drugs, 64(1), 63–88. [Link]

-

Olson, M. W., Ruzin, A., Feyfant, E., Frye, J. G., O'Connell, T. N., & Bradford, P. A. (2006). Functional, biophysical, and structural bases for antibacterial activity of tigecycline. Antimicrobial Agents and Chemotherapy, 50(6), 2156–2166. [Link]

Troubleshooting & Optimization

Optimizing Tetracycline 10-O-β-D-galactopyranoside Concentration for Gene Induction: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the utilization of Tetracycline 10-O-β-D-galactopyranoside as an inducer in tetracycline-inducible gene expression systems. This guide, curated by a Senior Application Scientist, provides in-depth technical information, troubleshooting protocols, and frequently asked questions to empower researchers in achieving precise and reproducible control over their gene expression experiments.

Section 1: Understanding the Inducer: From Pro-drug to Active Molecule

Tetracycline 10-O-β-D-galactopyranoside is a pro-drug form of tetracycline, a well-established effector molecule for Tet-On and Tet-Off inducible systems.[1] Its unique design offers the potential for specialized applications where a delayed or cell-type-specific induction is desired.

Mechanism of Action: The Role of β-galactosidase

The core principle behind the functionality of Tetracycline 10-O-β-D-galactopyranoside lies in its enzymatic activation. The galactopyranoside moiety renders the tetracycline molecule inactive. Upon entry into a mammalian cell, the endogenous lysosomal enzyme β-galactosidase cleaves this galactose group, releasing the active tetracycline molecule.[1] This active tetracycline can then bind to the tetracycline repressor protein (TetR) or the reverse tetracycline transactivator (rtTA), thereby modulating the expression of the target gene.

Caption: Activation of Tetracycline 10-O-β-D-galactopyranoside.

Key Differences from Doxycycline and Tetracycline

While doxycycline is the most commonly used inducer for Tet-On systems due to its high sensitivity and stability, Tetracycline 10-O-β-D-galactopyranoside offers distinct characteristics:

| Feature | Doxycycline/Tetracycline | Tetracycline 10-O-β-D-galactopyranoside |

| Form | Active Inducer | Pro-drug Inducer |

| Activation | Immediate upon cellular entry | Requires enzymatic cleavage by β-galactosidase |

| Induction Kinetics | Rapid | Delayed, dependent on β-galactosidase activity |

| Potential Advantage | Fast and direct control | Temporal control, potential for cell-type specific induction based on enzyme levels |

| Considerations | Potential for off-target effects at high concentrations | Induction efficiency is dependent on cellular β-galactosidase levels |

Section 2: Experimental Design and Optimization

Successful utilization of Tetracycline 10-O-β-D-galactopyranoside hinges on careful optimization of its concentration and a thorough understanding of the experimental system.

Determining Optimal Concentration: A Step-by-Step Protocol

The optimal concentration of Tetracycline 10-O-β-D-galactopyranoside is cell-line dependent and influenced by the endogenous β-galactosidase activity. A titration experiment is crucial to determine the ideal concentration range for your specific cells.

Protocol: Inducer Concentration Optimization

-

Cell Seeding: Plate your cells at a consistent density across a multi-well plate (e.g., 24-well or 96-well) to ensure uniformity.

-

Inducer Preparation: Prepare a series of dilutions of Tetracycline 10-O-β-D-galactopyranoside in your complete cell culture medium. A recommended starting range is from 0.1 µg/mL to 50 µg/mL. Also, include a positive control (e.g., doxycycline at a known optimal concentration) and a negative control (no inducer).

-

Induction: Replace the existing medium with the medium containing the different concentrations of the inducer.

-

Incubation: Incubate the cells for a predetermined time. For initial optimization, 24 to 48 hours is a reasonable starting point.

-

Readout: Measure the expression of your gene of interest. This can be done through various methods such as qPCR for mRNA levels, Western blotting for protein levels, or fluorescence microscopy/flow cytometry if your gene of interest is tagged with a fluorescent reporter.

-

Data Analysis: Plot the response (gene expression level) against the inducer concentration to generate a dose-response curve. The optimal concentration will be the lowest concentration that gives the maximal desired induction with minimal cytotoxicity.

Assessing Endogenous β-galactosidase Activity

Variability in induction efficiency can often be attributed to differences in β-galactosidase activity between cell lines or even between different passage numbers of the same cell line.[2] Therefore, it is highly recommended to assess the baseline β-galactosidase activity in your cells.

Protocol: Cellular β-galactosidase Activity Assay

This protocol is adapted from standard methods for measuring β-galactosidase activity.[3][4][5]

-

Cell Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA assay. This is for normalization purposes.

-

Enzymatic Reaction:

-

In a microplate, add a known amount of cell lysate.

-

Add a reaction buffer containing the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Incubate at 37°C. β-galactosidase will cleave ONPG, producing a yellow product (o-nitrophenol).

-

-

Measurement: Stop the reaction after a defined time by adding a high pH stop solution (e.g., sodium carbonate). Measure the absorbance of the yellow product at 420 nm using a spectrophotometer.

-

Calculation: Calculate the β-galactosidase activity, typically expressed in Miller units or as units per milligram of total protein.

Section 3: Troubleshooting Guide

| Problem | Potential Cause | Troubleshooting Steps |

| Low or No Induction | 1. Suboptimal Inducer Concentration: The concentration of Tetracycline 10-O-β-D-galactopyranoside may be too low for your cell line. 2. Insufficient β-galactosidase Activity: Your cells may have inherently low levels of the activating enzyme. 3. Degraded Inducer: The stock solution of the inducer may have degraded. 4. Issues with the Tet-System Plasmid/Vector: Problems with the plasmid integrity, transfection/transduction efficiency, or the expression of TetR/rtTA. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Measure the endogenous β-galactosidase activity of your cells. If it is low, consider co-transfecting with a plasmid expressing β-galactosidase or using a different inducer like doxycycline. 3. Prepare a fresh stock solution of the inducer. 4. Verify the integrity of your plasmid by sequencing. Optimize your transfection/transduction protocol. Confirm the expression of the TetR/rtTA protein by Western blot. |

| High Background Expression (Leaky Expression) | 1. Inducer Concentration Too High: Even in the "off" state, a very high concentration might lead to some activation. 2. Contaminating Tetracyclines in Serum: Some batches of fetal bovine serum (FBS) can contain tetracyclines.[6] 3. Promoter Leakiness: The minimal promoter in the Tet-responsive plasmid may have some basal activity.[1] | 1. Lower the concentration of the inducer. 2. Use tetracycline-free FBS. 3. Consider using a Tet-system with a tighter promoter or incorporating AU-rich mRNA destabilizing elements in the 3' UTR of your gene of interest to reduce basal mRNA levels.[7] |

| Cell Toxicity | 1. High Inducer Concentration: Tetracycline and its analogs can be toxic at high concentrations. 2. Toxicity of the Expressed Gene Product: The protein you are inducing may be toxic to the cells. | 1. Use the lowest effective concentration of the inducer determined from your dose-response curve. 2. Perform a time-course experiment to determine the shortest induction time necessary to observe your desired phenotype. |

| Inconsistent Results | 1. Variable β-galactosidase Activity: Enzyme levels can fluctuate with cell passage number and culture conditions.[2] 2. Inconsistent Inducer Preparation: Errors in preparing the stock or working solutions. | 1. Use cells within a consistent and narrow range of passage numbers. Periodically re-evaluate β-galactosidase activity. 2. Prepare fresh stock solutions regularly and ensure accurate dilutions. |

Section 4: Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of Tetracycline 10-O-β-D-galactopyranoside?

A1: It is recommended to dissolve Tetracycline 10-O-β-D-galactopyranoside in a sterile solvent such as dimethyl sulfoxide (DMSO) or 70% ethanol to prepare a concentrated stock solution (e.g., 1-10 mg/mL).[2][8] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. The stability of tetracycline solutions can be limited, so it is advisable to prepare fresh stock solutions regularly.[9]

Q2: What is a good starting concentration for my experiments?

A2: A good starting point for a dose-response experiment is to test a range from 0.1 µg/mL to 50 µg/mL. The optimal concentration will be highly dependent on your specific cell line and its endogenous β-galactosidase activity.

Q3: How long should I wait to see induction after adding the inducer?

A3: Due to the enzymatic activation step, the induction kinetics will be slower than with doxycycline. You can expect a delay of several hours before you see significant gene expression. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal induction time for your system.

Q4: Can I use Tetracycline 10-O-β-D-galactopyranoside in a Tet-Off system?

A4: Yes, the active tetracycline released from the pro-drug can bind to the TetR protein in a Tet-Off system, leading to the repression of gene expression. The same principles of concentration optimization and consideration of β-galactosidase activity apply.

Q5: My cells have very low β-galactosidase activity. What are my options?

A5: If your cells have insufficient endogenous β-galactosidase activity for efficient induction, you have a few options:

-

Co-transfect with a β-galactosidase expression vector: This will supplement the endogenous enzyme levels.

-

Switch to a different inducer: Doxycycline is a reliable alternative that does not require enzymatic activation.

-

Select a different cell line: If your experimental design allows, you could switch to a cell line known to have higher β-galactosidase activity.

Section 5: Visualizing the Workflow

Sources

- 1. youtube.com [youtube.com]

- 2. Protocols · Benchling [benchling.com]

- 3. tandfonline.com [tandfonline.com]

- 4. goldbio.com [goldbio.com]

- 5. agilent.com [agilent.com]

- 6. Kinetic Analysis of β-Galactosidase and β-Glucuronidase Tetramerization Coupled with Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. abo.com.pl [abo.com.pl]

- 9. Expression optimization, purification, and functional characterization of cholesterol oxidase from Chromobacterium sp. DS1 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Leaky Expression in Tetracycline-Inducible Systems

Introduction

The tetracycline-inducible (Tet) expression system is a cornerstone of modern biological research, offering precise temporal control over gene expression.[1][2][3] This system, existing in "Tet-On" (gene expression activated by tetracycline or its analogs) and "Tet-Off" (gene expression repressed by the inducer) configurations, relies on the interaction between the tetracycline repressor protein (TetR) and the tetracycline operator (tetO) sequence.[1][2][3][4] Despite its power and versatility, a common and significant challenge is "leaky" or basal expression—the unintended expression of the gene of interest in the "off" state.[5][6][7]

This guide provides a comprehensive troubleshooting framework for researchers encountering leaky expression. We will delve into the underlying causes, provide actionable solutions, and detail key experimental protocols to help you achieve the tight, inducible control your experiments demand.

Core Principles: The Tet-On System Mechanism

Understanding the mechanism of the Tet-On system is crucial for effective troubleshooting. The system consists of two key components: the reverse tetracycline-controlled transactivator (rtTA) and the tetracycline response element (TRE).[8] The TRE is located upstream of your gene of interest (GOI) and contains multiple tetO sequences.[2][8]

In the absence of an inducer like doxycycline (Dox), the rtTA protein cannot bind to the TRE, and transcription of the GOI is off.[2][9] When Dox is introduced, it binds to rtTA, inducing a conformational change that allows the rtTA to bind to the TRE and activate transcription.[1][2][8][9]

Figure 1. Mechanism of the Tet-On Inducible System.

Leaky expression occurs when the "OFF State" is not fully repressed, leading to background transcription of the GOI.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to leaky expression in a direct, Q&A format.

Q1: Why am I seeing high background expression of my gene without any inducer?

Answer: High basal expression is the most common problem with Tet systems.[10] There are several potential causes, often acting in concert:

-

Residual Affinity of rtTA: The rtTA protein can have a low, residual affinity for the TRE promoter even without doxycycline.[6] This inherent characteristic of the system can be enough to drive a low level of transcription.

-

Promoter Activity of the TRE: The TRE itself, which contains a minimal promoter (like minCMV), can have intrinsic activity in certain cell types, leading to rtTA-independent transcription.[1]

-

Chromosomal Integration Site: For stable cell lines, the site where your construct integrates into the host genome is critical.[10] Integration near an endogenous enhancer can lead to strong, unregulated expression of your GOI, overriding the Tet system's control.

-

High Plasmid Copy Number: In transient transfections, using too much of the response plasmid can lead to an excess of TRE promoters, increasing the probability of basal transcription.[1]

-

Tetracycline in Serum: Standard fetal bovine serum (FBS) can contain small amounts of tetracycline or its analogs from cattle feed, which is enough to cause partial induction.[11]

Q2: What is the very first thing I should check if I suspect leaky expression?

Answer: The first and simplest variable to check is your fetal bovine serum (FBS).

Causality: Many commercial FBS lots are not screened for tetracycline contamination. These contaminants can act as inducers, leading to what appears to be leaky expression.

Solution: Always use a specially screened "Tet-System Approved" or "Tetracycline-Free" FBS for all cell culture involving Tet-inducible systems.[11] Before troubleshooting other, more complex variables, switch to a certified tetracycline-free FBS and re-evaluate your basal expression levels.

Q3: Which tetracycline analog should I use? Doxycycline or Tetracycline?

Answer: Doxycycline (Dox) is the preferred inducer for modern Tet-On systems.

Causality: Doxycycline exhibits greater stability in cell culture medium and has a higher affinity for the rtTA protein compared to the original tetracycline.[12] This allows for effective induction at lower, less toxic concentrations.[1][13] Modern systems, such as Tet-On 3G, are specifically optimized for high sensitivity to Dox, not tetracycline.[11][14]

| Inducer | Relative Stability in Culture | Recommended for Tet-On 3G | Typical Concentration Range |

| Tetracycline | Lower | No[11][14] | 1-5 µg/mL[15] |

| Doxycycline | Higher[12] | Yes[11][14] | 10-1000 ng/mL[16] |

Table 1. Comparison of Common Tetracycline Analogs.

Q4: My basal expression is still too high. How can I optimize the inducer concentration?

Answer: The key is to find the minimum doxycycline concentration that provides sufficient induction of your GOI without elevating the basal expression. A dose-response curve is the ideal way to determine this.[16]

Causality: Using an excessively high concentration of Dox doesn't necessarily improve the induction fold and can contribute to off-target cellular effects.[5][7] Every cell line and GOI combination will have a unique optimal Dox concentration.

Solution: Perform a Dox titration experiment. This involves treating your cells with a range of Dox concentrations (e.g., from 0, 1, 10, 50, 100, 500, to 1000 ng/mL) and measuring the expression of your GOI. The goal is to identify the lowest concentration that gives a robust "on" signal while keeping the "off" (0 ng/mL) signal at its lowest.

See the "Key Experimental Protocols" section for a detailed methodology.

Q5: I've optimized Dox concentration and use Tet-free serum, but leakiness persists. Could my cell line be the problem?

Answer: Absolutely. If you are working with a stable cell line, the issue is very likely clonal variation.

Causality: As mentioned, the random integration of your Tet-system plasmids into the host genome can have a dramatic effect on basal expression.[10] A population of stably transfected cells is not homogenous; it is a mix of clones with different integration sites. Some clones will have low basal expression and high inducibility, while others will be leaky or non-responsive.

Solution: You must screen individual clones to find one with the desired characteristics. Working with a polyclonal (mixed) population is not recommended for experiments sensitive to leaky expression.[11][14]

Workflow for Stable Cell Line Generation:

-

Transfect your cells with the Tet-regulator and response plasmids.

-

Select for resistant colonies using the appropriate antibiotic.

-

Isolate and expand at least 20-24 individual clones.[14]

-

Screen each clone for both basal expression (no Dox) and induced expression (+Dox).

-

Select the clone with the lowest basal expression and the highest induction ratio for your experiments.

Q6: Are there more advanced vector systems designed to reduce leakiness?

Answer: Yes. The technology has evolved to address the problem of leaky expression directly at the vector level.

-

Tet-On 3G and Tet-On Advanced: These are third-generation rtTA proteins that have been mutated to have higher sensitivity to doxycycline and reduced basal activity compared to the original rtTA.[1][3] The corresponding TRE promoters have also been optimized to have lower intrinsic activity.[11]

-

Systems with a Tetracycline-Controlled Suppressor (tTS): Some advanced vectors incorporate an additional layer of regulation.[17] They express a tetracycline-controlled transcriptional silencer (tTS) protein. In the absence of Dox, the tTS binds to the TRE promoter and actively represses transcription, providing a much tighter "off" state.[17]

Troubleshooting Workflow

When tackling leaky expression, a systematic approach is essential. The following flowchart outlines a logical progression of troubleshooting steps.

Figure 2. Logical workflow for troubleshooting leaky expression.

Key Experimental Protocols

Protocol 1: Doxycycline Titration Assay

This protocol is designed to determine the optimal doxycycline concentration for your specific cell line and GOI.

Materials:

-

Your Tet-inducible cell line

-

Complete culture medium with Tet-System Approved FBS

-

Doxycycline stock solution (e.g., 1 mg/mL in sterile water or ethanol, stored at -20°C in the dark)[11][14]

-

Multi-well plates (e.g., 12-well or 24-well)

-

Reagents for your chosen expression readout method (e.g., qPCR, Western Blot, Luciferase assay)

Methodology:

-

Cell Plating: Seed your cells in a multi-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 60-80% confluency) at the time of analysis.[15] Plate enough wells to test a range of Dox concentrations in duplicate or triplicate, including a "no Dox" control.

-

Preparation of Dox Dilutions: Prepare a series of Dox dilutions in your complete culture medium. A typical range to test is: 0, 1, 5, 10, 25, 50, 100, 250, 500, and 1000 ng/mL.

-

Induction: The next day, carefully aspirate the old medium from the cells and replace it with the medium containing the different Dox concentrations.

-

Incubation: Incubate the cells for a period sufficient to allow for transcription, translation, and accumulation of your protein of interest. This is typically 18-48 hours.[11] Remember that the half-life of doxycycline in culture is approximately 24 hours, so for longer induction times, you may need to replenish the medium with fresh Dox every 48 hours.[11][14]

-

Analysis: Harvest the cells and measure the expression level of your GOI using your preferred method.

-

Data Interpretation: Plot the GOI expression level against the doxycycline concentration. Identify the lowest concentration that gives a strong, saturated induction signal. This is your optimal Dox concentration. The expression level at 0 ng/mL is your basal/leaky expression.

References

-

Title: Attenuation of Leakiness in Doxycycline-Inducible Expression Via Incorporation of 3′ AU-rich mRNA Destabilizing Elements Source: Taylor & Francis Online URL: [Link]

-

Title: Tet-On Systems For Doxycycline-inducible Gene Expression Source: PMC - PubMed Central URL: [Link]

-

Title: Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations Source: Stem Cell Research & Therapy URL: [Link]

-

Title: Gain Control: The Tet-On/Tet-Off Inducible Expression System Source: Bitesize Bio URL: [Link]

-

Title: Tetracycline (Tet) Inducible Expression Source: Addgene URL: [Link]

-

Title: Tetracycline-controlled transcriptional activation Source: Wikipedia URL: [Link]

-

Title: Optimized Doxycycline-Inducible Gene Expression System for Genetic Programming of Tumor-Targeting Bacteria Source: PMC - NIH URL: [Link]

-

Title: A modified Tet‐ON system minimizing leaky expression for cell‐type specific gene induction in medaka fish Source: ResearchGate URL: [Link]

-

Title: Tetracycline-inducible Expression Systems: New Strategies and Practices in the Transgenic Mouse Modeling Source: Theriogenology URL: [Link]

-

Title: Development of an inducible gene expression system for primary murine keratinocytes Source: National Library of Medicine URL: [Link]

-

Title: What are the advantages and disadvantage of an inducible (Tetracycline) Lentivirus system? Source: ResearchGate URL: [Link]

-

Title: Tet-One™ Inducible Expression System User Manual Source: Takara Bio URL: [Link]

-

Title: Development of a Tet-On Inducible Expression System for the Anhydrobiotic Cell Line, Pv11 Source: MDPI URL: [Link]

-

Title: Regular Plasmid Inducible Expression Vector (Low Leak) Source: VectorBuilder URL: [Link]

-

Title: Inducible gene expression system | All-in-one Tet-on system Source: YouTube URL: [Link]

-

Title: Guideline for Generation of Stable Cell Lines – Technical Reference Guide Source: Lonza Knowledge Center URL: [Link]

-

Title: Doxycycline vs. tetracycline? Source: ResearchGate URL: [Link]

-

Title: Sudden exposure to tetracycline causes a reorganization of growth and... Source: ResearchGate URL: [Link]

-

Title: Tetracycline-inducible expression systems with reduced basal activity in mammalian cells Source: Nucleic Acids Research URL: [Link]

-

Title: Tet-On® 3G Inducible Expression Systems User Manual Source: Takara Bio URL: [Link]

Sources

- 1. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. addgene.org [addgene.org]

- 3. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. bitesizebio.com [bitesizebio.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. tandfonline.com [tandfonline.com]

- 11. takarabio.com [takarabio.com]

- 12. researchgate.net [researchgate.net]

- 13. Optimized Doxycycline-Inducible Gene Expression System for Genetic Programming of Tumor-Targeting Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. takarabio.com [takarabio.com]

- 15. Inducible Protein Expression Using the T-REx System | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. molbiolcell.org [molbiolcell.org]

- 17. Regular Plasmid Inducible Expression Vector (Low Leak) | VectorBuilder [en.vectorbuilder.com]

Technical Support Center: Cytotoxicity of Tetracycline Derivatives in Cell Lines

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the cytotoxic effects of tetracycline derivatives, including novel compounds like Tetracycline 10-O-β-D-galactopyranoside. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions you may encounter during your in vitro experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the cytotoxic properties of tetracycline analogues and the experimental design for their evaluation.

Q1: What are the known mechanisms of cytotoxicity for tetracycline and its analogues?

Tetracyclines, beyond their well-established antibiotic activity of inhibiting bacterial protein synthesis, exert cytotoxic effects on eukaryotic cells through several mechanisms.[1][2][3] The primary modes of action include:

-

Induction of Apoptosis: Many tetracycline derivatives have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines.[2][4] This is often mediated through the intrinsic (mitochondrial) pathway, involving the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[2][5][6] Some analogues can also induce apoptosis through caspase-independent pathways.[6]

-

Inhibition of Mitochondrial Protein Synthesis: Tetracyclines can interfere with mitochondrial ribosomes, which are more similar to prokaryotic ribosomes than eukaryotic cytoplasmic ribosomes. This leads to a decrease in the synthesis of essential mitochondrial proteins, impairing cellular energy production and triggering cell death.[7]

-

Inhibition of Matrix Metalloproteinases (MMPs): Certain tetracycline analogues, particularly chemically modified tetracyclines (CMTs) like COL-3, are potent inhibitors of MMPs.[2] While this is often associated with their anti-metastatic properties, it can also contribute to their cytotoxic effects.

-

Generation of Reactive Oxygen Species (ROS): The chemical structure of tetracyclines, with their hydroxyl groups, can contribute to the production of ROS, leading to oxidative stress and cellular damage, including DNA breakage.[3]

Q2: How does the galactopyranoside moiety in Tetracycline 10-O-β-D-galactopyranoside potentially influence its cytotoxicity?

While specific data on Tetracycline 10-O-β-D-galactopyranoside is limited in the reviewed literature, we can hypothesize its potential effects based on general principles of drug design and the known biology of cancer cells. The addition of a galactose group could:

-

Alter Cellular Uptake: Cancer cells often exhibit increased glucose and galactose uptake to meet their high metabolic demands. The galactose moiety might be recognized by glucose transporters (GLUTs) or galactose-specific lectins on the cell surface, potentially leading to enhanced and more selective uptake of the tetracycline conjugate into cancer cells compared to normal cells.

-

Modify Solubility and Bioavailability: The sugar group will increase the hydrophilicity of the tetracycline molecule, which could affect its solubility in culture media and its ability to cross the cell membrane.

-

Influence Mechanism of Action: Once inside the cell, the galactopyranoside group could be cleaved by cellular enzymes, releasing the active tetracycline. Alternatively, the entire conjugate may have a unique mechanism of action.

Q3: Which cell lines are most sensitive to tetracycline-induced cytotoxicity?

The sensitivity of cell lines to tetracycline analogues can vary significantly. Studies have shown potent cytotoxic effects in:

-

Leukemia Cell Lines: The HL-60 acute myeloid leukemia cell line has demonstrated high sensitivity to doxycycline, minocycline, and COL-3.[2][5]

-

Monocytic and Macrophage Cell Lines: Certain tetracycline derivatives show selective cytotoxicity towards cells of the monocytic lineage, such as the U937 and RAW264 cell lines.[4]

-

Colon Cancer Cell Lines: Doxycycline and COL-3 have been shown to inhibit the proliferation of various colorectal cancer cell lines, including HT29.[6]

-

Pancreatic Cancer Cell Lines: Doxycycline has been reported to induce apoptosis in pancreatic adenocarcinoma cell lines like T3M4 and GER.[8]

-

Melanoma Cell Lines: Doxycycline and chlortetracycline have exhibited cytotoxic and phototoxic effects against melanoma cell lines COLO 829 and G-361.[9]

It's important to note that normal cells, such as fibroblasts, may be less sensitive to some tetracycline analogues compared to cancer cells.[7]

Q4: What is the difference between apoptosis and necrosis, and how can I distinguish them in my experiments?

Apoptosis is a programmed, controlled form of cell death, while necrosis is an uncontrolled cell death that occurs as a result of acute injury.[10][11][12] Distinguishing between these two modes of cell death is crucial for understanding the mechanism of action of your compound.

| Feature | Apoptosis | Necrosis |

| Stimulus | Physiological or pathological | Acute injury, toxins |

| Process | Active, energy-dependent | Passive, uncontrolled |

| Cellular Morphology | Cell shrinkage, membrane blebbing, formation of apoptotic bodies | Cell swelling, membrane rupture |

| Biochemical Hallmarks | Caspase activation, DNA fragmentation into a characteristic ladder pattern | Loss of membrane integrity, release of cellular contents |

| Inflammatory Response | Minimal to none | Significant inflammation |

You can differentiate between apoptosis and necrosis using techniques like:

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.

-

Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[8]

-

DNA Fragmentation Analysis: Agarose gel electrophoresis of DNA from apoptotic cells will show a characteristic "ladder" pattern due to the cleavage of DNA into oligonucleosomal fragments.

Part 2: Troubleshooting Guides

This section provides practical advice for overcoming common challenges encountered during cytotoxicity assays with tetracycline derivatives.

Troubleshooting MTT/XTT and other Tetrazolium-Based Assays

Issue 1: High Variability Between Replicates

-

Probable Cause:

-

Uneven Cell Seeding: Inconsistent number of cells plated in each well.

-

Pipetting Errors: Inaccurate dispensing of compound or assay reagents.

-

Edge Effects: Evaporation from the outer wells of the microplate can concentrate solutes and affect cell growth.[13]

-

Compound Precipitation: The tetracycline derivative may not be fully soluble in the culture medium.[13]

-

-

Troubleshooting Steps:

-

Optimize Cell Seeding: Ensure a single-cell suspension before plating and mix the cell suspension between pipetting.

-

Pipetting Technique: Use calibrated pipettes and practice consistent, slow pipetting.

-

Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[13]

-

Check Compound Solubility: Visually inspect for any precipitate after adding the compound to the media. If necessary, use a suitable solvent like DMSO, ensuring the final concentration does not exceed a non-toxic level (typically <0.5%).[13]

-

Issue 2: Low Absorbance Readings

-

Probable Cause:

-

Low Cell Density: Insufficient number of viable cells to produce a strong signal.[13]

-

Incorrect Incubation Time: The incubation period with the compound or the MTT reagent may be too short or too long.

-

Reagent Instability: The MTT reagent may have degraded.

-

-

Troubleshooting Steps:

-

Optimize Seeding Density: Perform a cell titration experiment to determine the optimal cell number that gives a robust signal within the linear range of the assay.[13]

-

Optimize Incubation Times: Titrate both the compound treatment time and the MTT incubation time to find the optimal conditions for your specific cell line and compound.

-

Use Fresh Reagents: Prepare fresh MTT solution for each experiment and protect it from light.

-

Issue 3: Chemical Interference with the Assay

-

Probable Cause:

-

Reducing Agents: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal.[14]

-

Colorimetric Interference: If the tetracycline derivative is colored, it may interfere with the absorbance reading.

-

-

Troubleshooting Steps:

-

Run a "No-Cell" Control: Include control wells with your compound in the culture medium but without cells. This will reveal any direct reduction of the MTT reagent by your compound.

-

Use an Alternative Assay: If interference is suspected, confirm your results with a different cytotoxicity assay that has a different detection principle, such as an LDH release assay or a cell viability assay based on ATP content.

-

General Cell Culture Troubleshooting for Cytotoxicity Experiments

Issue: Inconsistent Cell Health and Growth

-

Probable Cause:

-

Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift.

-

Contamination: Bacterial or mycoplasma contamination can significantly affect cell health and experimental outcomes.

-

Incubator Conditions: Fluctuations in temperature or CO2 levels.[15]

-

-

Troubleshooting Steps:

-

Use Low-Passage Cells: Thaw a fresh vial of cells after a defined number of passages.

-

Regularly Test for Mycoplasma: Implement routine mycoplasma testing.

-

Monitor Incubator Conditions: Regularly check and calibrate the incubator's temperature and CO2 levels.[15]

-

Part 3: Experimental Protocols and Data Presentation

Protocol: Determining the IC50 of a Tetracycline Derivative using the MTT Assay

This protocol provides a step-by-step guide for assessing the half-maximal inhibitory concentration (IC50) of a tetracycline derivative.

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the tetracycline derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

-

Data Presentation: Comparative IC50 Values of Tetracycline Analogues

The following table summarizes published IC50 values for different tetracycline analogues in the HL-60 cell line after 24 hours of treatment.[2][5]

| Compound | Cell Line | Incubation Time (hours) | IC50 (µg/mL) |

| Doxycycline | HL-60 | 24 | 9.2 |

| Minocycline | HL-60 | 24 | 9.9 |

| COL-3 | HL-60 | 24 | 1.3 |

Part 4: Visualization of Key Concepts

Experimental Workflow for Cytotoxicity Testing

Caption: A generalized workflow for in vitro cytotoxicity testing.

Signaling Pathway: Caspase-Dependent Apoptosis

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic effects of tetracycline analogues (doxycycline, minocycline and COL-3) in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetracycline analogues (doxycycline and COL-3) induce caspase-dependent and -independent apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Doxycycline induces caspase-dependent apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Is Your MTT Assay the Right Choice? [worldwide.promega.com]

- 15. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]

Technical Support Center: Investigating the Potential Off-Target Effects of Novel Tetracycline Derivatives

A Note to the Investigator: The compound Tetracycline 10-O-B-D-galactopyranoside is not widely characterized in published literature. Therefore, this guide is designed to provide a predictive framework for identifying and troubleshooting potential off-target effects based on the known biological activities of the parent tetracycline molecule and the implications of its glycosylation. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and experimental strategies to proactively assess the specificity of your novel compound.

Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Off-Target Liabilities

This section addresses common questions regarding the potential for unintended biological activity of a novel tetracycline derivative like this compound.

Q1: Beyond its expected target, what are the well-established off-target effects of the core tetracycline structure?

The tetracycline class of molecules, including doxycycline and minocycline, are known to exhibit several off-target activities independent of their antimicrobial properties. These can include:

-

Inhibition of Mitochondrial Protein Synthesis: Tetracyclines can bind to the mitochondrial ribosome, which shares similarities with bacterial ribosomes, leading to impaired mitochondrial function and potential cytotoxicity.

-

Anti-inflammatory Effects: Tetracyclines can suppress inflammation by inhibiting the activity of pro-inflammatory enzymes and cytokines. This includes the inhibition of nitric oxide synthase and phospholipase A2.

-

Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines are potent inhibitors of MMPs, a family of enzymes involved in the degradation of the extracellular matrix. This activity is independent of their antibiotic function.

-

Cation Chelation: The tetracycline structure contains multiple hydroxyl and carbonyl groups that can chelate divalent cations like Ca2+ and Mg2+. This can interfere with the function of metalloenzymes.

Q2: How might the 10-O-B-D-galactopyranoside modification influence the compound's off-target profile?

The addition of a galactose moiety could introduce several new biological properties:

-

Altered Bioavailability and Cellular Uptake: The sugar molecule may alter the compound's solubility and ability to cross cell membranes. It could potentially be a substrate for sugar transporters.

-

Targeted Release: In cells expressing β-galactosidase (e.g., cells transfected with a LacZ reporter gene), the galactopyranoside group could be cleaved, releasing the parent tetracycline molecule. This could lead to localized, and potentially higher, concentrations of the active drug.

-

Novel Protein Interactions: The galactose moiety itself could interact with galectins or other carbohydrate-binding proteins, leading to a completely new set of off-target effects.

Q3: My cells are showing unexpected toxicity or a decrease in proliferation after treatment. How can I determine if this is an off-target effect?

Unexpected cytotoxicity is a common concern with novel compounds. A systematic approach is needed to identify the cause:

-

Dose-Response Analysis: Perform a detailed dose-response curve to determine the EC50 (effective concentration) for the desired on-target effect and the CC50 (cytotoxic concentration). A small therapeutic window (ratio of CC50 to EC50) suggests potential off-target toxicity.

-

Mitochondrial Toxicity Assessment: Given the known effects of tetracyclines on mitochondria, assess mitochondrial health using assays like the MTT or Seahorse XF Analyzer to measure cellular respiration.

-

Control Experiments: Include the parent tetracycline molecule (if available) as a control to see if the toxicity is inherent to the core structure. If the glycosylated form is more toxic, it may be due to altered uptake or the galactose moiety itself.

Part 2: Troubleshooting Guides - From Observation to Solution

This section provides structured workflows to diagnose and mitigate common experimental problems.

Troubleshooting Guide 1: Unexpected Changes in Gene or Protein Expression

Scenario: You observe modulation of genes or proteins that are not part of your intended signaling pathway.

Workflow for Investigating Off-Target Gene Expression:

Caption: Workflow for diagnosing unexpected gene expression.

Experimental Protocol: Validating MMP Inhibition

-

Cell Culture: Plate cells of interest (e.g., HT1080 fibrosarcoma cells, known for high MMP expression) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a dose range of this compound, the parent tetracycline, and a known MMP inhibitor (e.g., GM6001) for 24 hours.

-

Sample Collection: Collect the conditioned media from each well.

-

MMP Activity Assay: Use a commercially available fluorescently quenched MMP substrate (e.g., DQ-gelatin).

-

Measurement: Incubate the conditioned media with the DQ-gelatin substrate and measure the fluorescence increase over time using a plate reader. A decrease in fluorescence compared to the vehicle control indicates MMP inhibition.

Troubleshooting Guide 2: Inconsistent Results Across Different Cell Lines

Scenario: Your compound shows high potency in one cell line but is inactive or toxic in another.

Potential Causes and Investigative Steps:

| Potential Cause | Mechanism | Experimental Validation |

| Differential Expression of β-galactosidase | The compound may require cleavage by β-galactosidase to become active. Cell lines with low or no expression will be non-responsive. | 1. Measure endogenous β-galactosidase activity in your panel of cell lines using a substrate like ONPG. 2. Transfect a non-responsive cell line with a LacZ expression vector and re-test the compound. |

| Differences in Sugar Transporter Expression | The uptake of the glycosylated compound may depend on specific sugar transporters (e.g., GLUT family) that are differentially expressed. | 1. Perform qPCR or Western blot to quantify the expression of relevant sugar transporters in your cell lines. 2. Use inhibitors of sugar transport to see if the compound's activity is blocked. |

| Varying Mitochondrial Sensitivity | Cell lines with a higher reliance on oxidative phosphorylation may be more sensitive to the mitochondrial effects of tetracyclines. | 1. Characterize the metabolic phenotype of your cell lines (e.g., using a Seahorse analyzer). 2. Compare the toxicity of your compound with known mitochondrial inhibitors like rotenone. |

Diagram of Potential Cellular Fates of this compound:

Caption: Potential mechanisms of action and off-target effects.

References

-

de Vries, T. J., J. H. Beertsen, F. G. A. van der Weijden, and U. van der Velden. "Systemic Administration of Doxycycline Affects Bone and Connective Tissue Metabolism." Journal of Clinical Periodontology, vol. 27, no. 9, 2000, pp. 646-51, [Link].

-

Cunha, B. A., et al. "Doxycycline." Antimicrobial Resistance and Infection Control, vol. 4, no. 1, 2015, p. 1, [Link].

-

Golub, L. M., et al. "Tetracyclines Inhibit Connective Tissue Breakdown: New Therapeutic Implications for an Old Family of Drugs." Critical Reviews in Oral Biology & Medicine, vol. 2, no. 3, 1991, pp. 297-321, [Link].

-

Griffin, M. O., et al. "A Review of the Non-Antimicrobial Actions of Doxycycline in the Management of Acute and Chronic Inflammatory Conditions." Current Medicinal Chemistry, vol. 18, no. 3, 2011, pp. 400-14, [Link].

Factors affecting hydrolysis rate of Tetracycline 10-O-B-D-galactopyranoside

Welcome to the Technical Support Center for Tetracycline 10-O-β-D-galactopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the factors affecting the hydrolysis rate of this compound. As Senior Application Scientists, we have compiled this guide to ensure the integrity and success of your experiments by addressing potential stability issues.

Introduction

Tetracycline 10-O-β-D-galactopyranoside is a derivative of the broad-spectrum antibiotic, tetracycline. In this molecule, a galactose sugar moiety is attached to the 10-position of the tetracycline core via an O-glycosidic bond. The stability of this glycosidic linkage is critical, as its hydrolysis releases the active tetracycline antibiotic.[1][2][3] Understanding the factors that influence this hydrolysis is paramount for accurate experimental design, data interpretation, and the development of stable formulations. This guide provides a comprehensive overview of these factors, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the hydrolysis rate of Tetracycline 10-O-β-D-galactopyranoside?

The stability of Tetracycline 10-O-β-D-galactopyranoside is primarily influenced by three main factors: pH , temperature , and the presence of enzymes .

-

pH: The tetracycline core itself is known to be most stable in a pH range of 2 to 8.[4] Deviations outside of this range, into more acidic or alkaline conditions, can lead to degradation of the tetracycline aglycone through processes like epimerization and dehydration.[5] The glycosidic bond, being an acetal, is susceptible to acid-catalyzed hydrolysis. Therefore, acidic conditions are expected to significantly increase the rate of cleavage of the galactose moiety. While generally more stable to base, extreme alkaline conditions can also affect the overall stability of the tetracycline molecule.[6]

-

Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[5][7] This is true for both the chemical hydrolysis of the glycosidic bond and the degradation of the tetracycline core. Therefore, it is crucial to control the temperature during experiments and storage.

-

Enzymes: The glycosidic bond in this compound is a β-D-galactoside linkage. This specific type of bond is a substrate for β-galactosidase enzymes.[8][9] These enzymes are widespread in biological systems, including bacteria (e.g., E. coli), fungi, and various tissues.[8][10][11] Contamination of experimental samples with β-galactosidases can lead to rapid and specific enzymatic hydrolysis of the galactose group.

Q2: What is the expected mechanism of hydrolysis?

There are two primary mechanisms to consider:

-

Acid-Catalyzed Hydrolysis: This is a chemical process that occurs under acidic conditions. The reaction is initiated by the protonation of the glycosidic oxygen atom, which makes the aglycone (tetracycline) a better leaving group. A subsequent attack by a water molecule leads to the cleavage of the glycosidic bond, releasing galactose and the tetracycline aglycone.

-

Enzymatic Hydrolysis: This is a biochemical process catalyzed by β-galactosidase enzymes. These enzymes have an active site that specifically recognizes and binds to the β-D-galactoside structure. The enzymatic mechanism also involves acid catalysis, but the catalytic residues are part of the enzyme's active site, allowing the reaction to proceed efficiently at neutral or near-neutral pH.[8]

Q3: What are the likely degradation products of hydrolysis?

The primary hydrolysis of Tetracycline 10-O-β-D-galactopyranoside will result in the cleavage of the glycosidic bond to yield:

-

Tetracycline (the aglycone)

-

D-galactose

It is important to note that the released tetracycline is itself susceptible to further degradation depending on the experimental conditions (e.g., pH, temperature, light). These degradation products can include epimers (e.g., 4-epitetracycline) and dehydration products (e.g., anhydrotetracycline).[5]

Q4: How should I store solutions of Tetracycline 10-O-β-D-galactopyranoside to minimize hydrolysis?

To ensure the stability of your stock solutions and experimental samples, we recommend the following storage conditions:

-

pH: Maintain the pH of the solution within a stable range for the tetracycline core, ideally between pH 4 and 7. Use a well-buffered system to prevent pH fluctuations.

-

Temperature: Store solutions at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Sterility: Whenever possible, use sterile solvents and containers to prepare and store solutions to minimize the risk of microbial growth and enzymatic contamination.

-

Light: Tetracyclines can be sensitive to light.[4] It is advisable to store solutions in amber vials or otherwise protected from light.

Q5: Can enzymes in my experimental system hydrolyze this compound?

Yes, this is a significant consideration, especially in biological assays. If your experimental system involves cell lysates, tissue homogenates, or microbial cultures, there is a high probability that β-galactosidases or other glycosidases are present.[8][11][12] These enzymes can efficiently cleave the galactoside moiety, leading to the release of tetracycline. This can be an intended effect in some experimental designs (e.g., prodrug activation) but an undesirable artifact in others.

Troubleshooting Guide

Problem: Rapid and Unexpected Degradation of the Compound in Solution

-

Potential Cause 1: Incorrect pH.

-

Explanation: The solution pH may be too acidic, leading to rapid acid-catalyzed hydrolysis of the glycosidic bond.

-

Solution:

-

Measure the pH of your solution.

-

Adjust the pH to a more neutral range (ideally pH 6-7) using a suitable buffer system.

-

Prepare fresh solutions in a validated buffer system.

-

-

-

Potential Cause 2: High Temperature.

-

Explanation: The experimental or storage temperature is too high, accelerating the rate of hydrolysis.

-

Solution:

-

Review your experimental protocol and storage conditions to ensure they are at the recommended temperatures.

-

For prolonged experiments at elevated temperatures, consider performing a time-course analysis to quantify the rate of degradation under your specific conditions.

-

-

-

Potential Cause 3: Enzymatic Contamination.

-

Explanation: Your solution may be contaminated with microbes that produce β-galactosidases, or the reagents themselves may contain these enzymes.

-

Solution:

-

Prepare solutions using sterile, high-purity water and reagents.

-

Filter-sterilize the final solution through a 0.22 µm filter.

-

If enzymatic activity is suspected in a biological assay, consider adding a known inhibitor of β-galactosidase as a control experiment.

-

-

Problem: Inconsistent Results in Biological Assays

-

Potential Cause: Variable Hydrolysis.

-

Explanation: The extent of hydrolysis may be varying between experiments or even within the same experiment over time. This leads to inconsistent concentrations of the active tetracycline, causing variable biological effects.

-

Solution:

-

Always prepare fresh solutions of Tetracycline 10-O-β-D-galactopyranoside immediately before use.

-

Minimize the time between solution preparation and its use in the assay.

-

Include a stability control in your experimental design. This can be done by incubating the compound in your assay medium for the duration of the experiment and then analyzing for the presence of the parent compound and released tetracycline using a suitable analytical method like HPLC.

-

-

Problem: Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC)

-

Potential Cause: Hydrolysis Products.

-

Explanation: The unexpected peaks are likely the hydrolysis products: tetracycline and potentially its degradation products.

-

Solution:

-

To confirm the identity of the peaks, run analytical standards of tetracycline and its common degradation products if available.

-

Develop an analytical method (e.g., HPLC, LC-MS) that can effectively separate Tetracycline 10-O-β-D-galactopyranoside from tetracycline and D-galactose. This will allow you to quantify the extent of hydrolysis.

-

Review your sample preparation and storage procedures to minimize hydrolysis before analysis.

-

-

Experimental Protocols

Protocol: Assessing the pH Stability of Tetracycline 10-O-β-D-galactopyranoside

This protocol provides a framework for evaluating the stability of the compound across a range of pH values.

-

Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).

-

Prepare stock solution: Prepare a concentrated stock solution of Tetracycline 10-O-β-D-galactopyranoside in a suitable solvent (e.g., DMSO or water, depending on solubility).

-

Incubation: Dilute the stock solution into each buffer to the final desired concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

-

Time-course sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

-

Analysis: Immediately analyze the aliquots by a validated analytical method (e.g., HPLC) to determine the concentration of the remaining Tetracycline 10-O-β-D-galactopyranoside and the appearance of tetracycline.

-

Data analysis: Plot the concentration of the parent compound versus time for each pH to determine the hydrolysis rate constant.

Visualizations and Data Summary

Factors Influencing Hydrolysis

Caption: Key factors influencing the hydrolysis of the glycosidic bond.

General Mechanism of Acid-Catalyzed Hydrolysis

Caption: Simplified mechanism of acid-catalyzed glycoside hydrolysis.

Summary of Stability under Various Conditions

| Condition | Factor | Expected Stability | Rationale |

| pH | < 4 | Low | Acid-catalyzed hydrolysis of the glycosidic bond. |

| 4 - 7 | Moderate to High | Optimal pH range for the stability of the tetracycline core. | |

| > 8 | Moderate to Low | Potential for degradation of the tetracycline aglycone. | |

| Temperature | 4°C | High | Low kinetic energy slows down hydrolysis. |

| 25°C (Room Temp) | Moderate | Hydrolysis will occur over time. | |

| 37°C (Physiological) | Moderate to Low | Increased rate of hydrolysis. | |

| > 50°C | Low | Significant acceleration of hydrolysis. | |

| Enzymes | Presence of β-galactosidase | Very Low | Rapid enzymatic cleavage of the glycosidic bond. |

| Absence of enzymes | Dependent on pH and temp | Chemical hydrolysis is the primary degradation pathway. |

References

-

Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792-1807. Available at: [Link]

-

Sinnott, M. L., & Souchard, I. J. (1973). The mechanism of action of beta-galactosidase. Effect of aglycone nature and -deuterium substitution on the hydrolysis of aryl galactosides. Biochemical Journal, 133(1), 89-98. Available at: [Link]

-

Zhang, W., et al. (2006). Engineered biosynthesis of a novel amidated polyketide, using the malonamyl-specific initiation module from the oxytetracycline polyketide synthase. Applied and Environmental Microbiology, 72(4), 2573-2580. Available at: [Link]

-

Wikipedia. (n.d.). β-Galactosidase. In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Cui, F., et al. (2022). Highly Efficient Biotransformation of Phenolic Glycosides Using a Recombinant β-Glucosidase From White Rot Fungus Trametes trogii. Frontiers in Bioengineering and Biotechnology, 10, 881592. Available at: [Link]

-

Thorson, J. S., et al. (2013). The synthesis and antibacterial activity of doxycycline neoglycosides. Bioorganic & Medicinal Chemistry Letters, 23(21), 5810-5814. Available at: [Link]

-

Denmark Group. (n.d.). Synthetic Strategies Toward the Synthesis of Tetracyclines. Retrieved January 26, 2026, from [Link]

-

Li, Y., et al. (2022). Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs. Journal of Hazardous Materials, 421, 126721. Available at: [Link]

-

Al-Shaalan, N. H. (2011). Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method. Journal of Chemical and Pharmaceutical Research, 3(4), 837-845. Available at: [Link]

- Xuan, T. D., & Khanh, T. D. (2016).

-

Cruz, R., et al. (1999). β-galactosidase or β-D-galactoside-galactohydrolase (EC. 3.2.1.23) is used industrially to obtain the hydrolyzate. Revista de Microbiologia, 30(3), 265-271. Available at: [Link]

-

Klein, M. P., et al. (2013). High stability of immobilized β-D-galactosidase for lactose hydrolysis and galactooligosaccharides synthesis. Carbohydrate Polymers, 95(1), 465-470. Available at: [Link]

-

Xuan, R., et al. (2009). Hydrolysis and photolysis of oxytetracycline in aqueous solution. Journal of Environmental Sciences, 21(5), 633-638. Available at: [Link]

-

Lindroth, R. L., & Pajutee, M. S. (1987). Chemical analysis of phenolic glycosides: art, facts, and artifacts. Oecologia, 74(1), 144-148. Available at: [Link]

- Pekkinen, J., et al. (2013). The effect of pH on the stability of flavonoids in aqueous solutions. Food Chemistry, 138(2-3), 1578-1585.

-

Khan, R. H., Rasheedi, S., & Haq, S. K. (2003). Effect of pH, temperature and alcohols on the stability of glycosylated and deglycosylated stem bromelain. Journal of Biosciences, 28(6), 709-714. Available at: [Link]

-

Chang, B. S., et al. (2008). pH dependent effect of glycosylation on protein stability. Journal of Pharmaceutical Sciences, 97(7), 2527-2539. Available at: [Link]

- Guisan, J. M. (2006). Immobilization of enzymes and cells. Humana Press.

-